molecular formula C7H8ClF3N2O B590970 (3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride CAS No. 133115-55-6

(3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride

Cat. No. B590970
M. Wt: 228.599
InChI Key: ZXDHJICZICMRLF-UHFFFAOYSA-N
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Patent
US09090586B2

Procedure details

3-(Trifluoromethoxy)aniline (3.68 ml) was dissolved in 6 M hydrochloric acid (71 ml), and an aqueous solution (4.7 ml) of sodium nitrite (2.08 g) was added dropwise over 20 min at −5° C. Tin (II) chloride (1.954 ml) was dissolved in 6 M hydrochloric acid (25 ml), and the solution was cooled to −5° C., and added quickly to the above-mentioned reaction mixture at −5° C. The mixture was stirred at −5° C. for 2 hr, and the precipitated solid was collected by filtration, washed with 0.1M hydrochloric acid, and dried under reduced pressure to give the title compound (2.72 g).
Quantity
3.68 mL
Type
reactant
Reaction Step One
Quantity
71 mL
Type
solvent
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step Two
Quantity
1.954 mL
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:12])([F:11])[O:3][C:4]1[CH:5]=[C:6]([CH:8]=[CH:9][CH:10]=1)[NH2:7].[N:13]([O-])=O.[Na+].[Sn](Cl)[Cl:18]>Cl>[ClH:18].[F:1][C:2]([F:11])([F:12])[O:3][C:4]1[CH:5]=[C:6]([NH:7][NH2:13])[CH:8]=[CH:9][CH:10]=1 |f:1.2,5.6|

Inputs

Step One
Name
Quantity
3.68 mL
Type
reactant
Smiles
FC(OC=1C=C(N)C=CC1)(F)F
Name
Quantity
71 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
4.7 mL
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
Quantity
1.954 mL
Type
reactant
Smiles
[Sn](Cl)Cl
Name
Quantity
25 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at −5° C. for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added quickly to the above-mentioned reaction mixture at −5° C
FILTRATION
Type
FILTRATION
Details
the precipitated solid was collected by filtration
WASH
Type
WASH
Details
washed with 0.1M hydrochloric acid
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Cl.FC(OC=1C=C(C=CC1)NN)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.72 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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